molecular formula C8H4F4O2 B2560591 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 1823327-58-7

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2560591
CAS No.: 1823327-58-7
M. Wt: 208.112
InChI Key: YILPZJHXOUTDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine, hydroxyl, and trifluoromethyl groups onto a benzaldehyde ring. One common method involves the fluorination of a suitable precursor, followed by hydroxylation and trifluoromethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups on the benzaldehyde ring makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILPZJHXOUTDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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